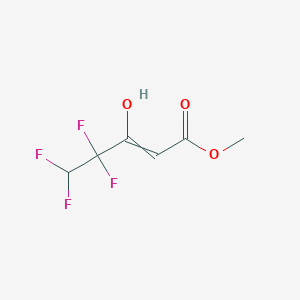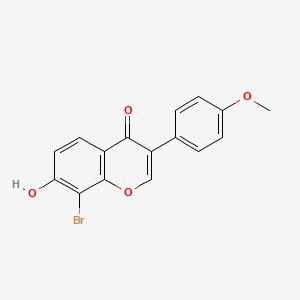![molecular formula C13H22O5 B14303016 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene CAS No. 118472-97-2](/img/structure/B14303016.png)
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene is a chemical compound known for its unique structure and properties. This compound is characterized by a bicyclic framework with multiple oxygen atoms, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process. The specific reagents and conditions can vary, but common methods include the use of sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the oxygen atoms or carbon atoms in the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogens or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or ethers.
Aplicaciones Científicas De Investigación
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in biological studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple oxygen atoms can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,8,11,14-Pentaoxahexadecan-16-ol
- 2,5,8,11,14-Pentaoxahexadecan-16-al
Uniqueness
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to linear polyethers. This uniqueness makes it valuable in various applications where specific structural features are required.
Propiedades
Número CAS |
118472-97-2 |
|---|---|
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
2,5,8,11,14-pentaoxabicyclo[13.2.1]octadec-16-ene |
InChI |
InChI=1S/C13H22O5/c1-2-13-11-12(1)17-9-7-15-5-3-14-4-6-16-8-10-18-13/h1-2,12-13H,3-11H2 |
Clave InChI |
QNFBDQJMWRJUIS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC2CC(C=C2)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)

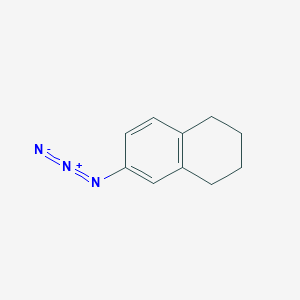


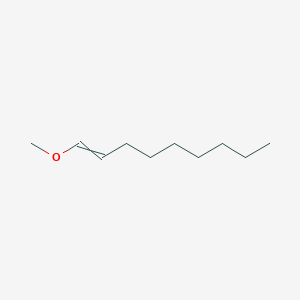
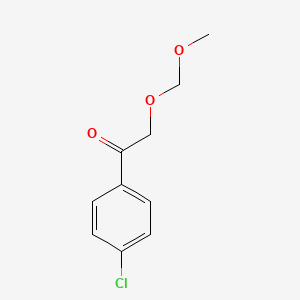
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)


![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
